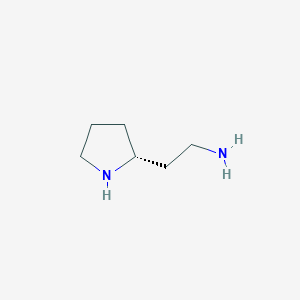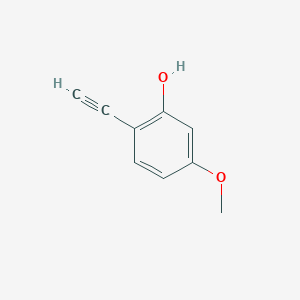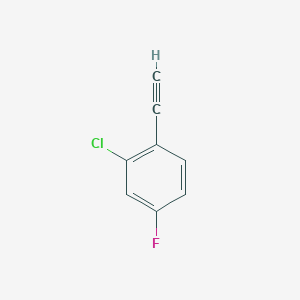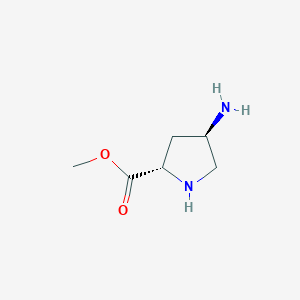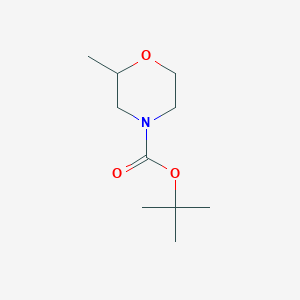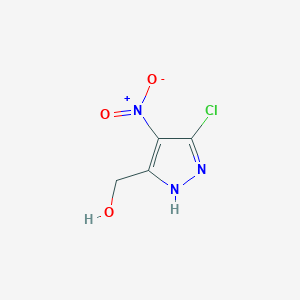
(2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate
Übersicht
Beschreibung
“(2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate” is a chemical compound with the molecular formula C6H12N2O2 . It is used for experimental and research purposes .
Physical And Chemical Properties Analysis
“(2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate” has a molecular weight of 144.173 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Catalysis in Asymmetric Michael Additions :
- Homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained through asymmetric cycloadditions and subsequent hydrogenation, are effective in catalyzing asymmetric Michael additions of ketones to nitroalkenes. These compounds, belonging to the L-series of natural amino acids, demonstrate unique catalytic properties different from those of L-proline (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Neuroprotection and Glutamate Receptor Activation :
- Certain derivatives of aminopyrrolidine-2-carboxylate, specifically 2R,4R-APDC, show neuroprotective properties by attenuating neuronal degeneration induced by N-methyl-D-aspartate (NMDA) in murine cortical cultures. This action is linked to the activation of metabotropic glutamate receptor subtypes mGlu2 and -3 (Battaglia et al., 1998).
Preparation of Fluoropyrrolidine Derivatives :
- N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, derived from (2S,4R)-4-hydroxyproline, have been synthesized and used as intermediates in the preparation of compounds like 4-fluoropyrrolidine-2-carboxamides, useful in medicinal chemistry applications (Singh & Umemoto, 2011).
Synthesis of Vicinal Diamine Derivatives :
- Methyl 4-aminopyrrolidine-2-carboxylate derivatives have been used in the asymmetric synthesis of vicinal diamine derivatives, such as 4
Metal/Organo Relay Catalysis in Synthesis :
- Methyl 4-aminopyrrole-2-carboxylates can be synthesized in a one-pot mode through a relay catalytic cascade reaction, demonstrating their potential in the efficient and versatile synthesis of pyrrole derivatives (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Synthesis of Aminopyrrolidines :
- The conjugate addition of homochiral lithium amides to certain substrates has been used to prepare 3,4-substituted aminopyrrolidines, a methodology that provides a stereoselective route to both anti- and syn-3-amino-4-alkylpyrrolidines, as well as 3-hydroxy-4-aminopyrrolidines (Davies et al., 2007).
Synthesis of Chiral Amino Acids :
- The conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide has been applied in the asymmetric synthesis of chiral aminopyrrolidine and aminotetrahydrofuran carboxylic acids, which are important in medicinal chemistry (Bunnage, Davies, Roberts, Smith, & Withey, 2004).
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-aminopyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3,7H2,1H3/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCBMGPLDOYKKY-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B3363772.png)
![2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide](/img/structure/B3363779.png)

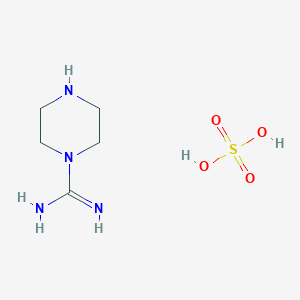
![2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3363816.png)
